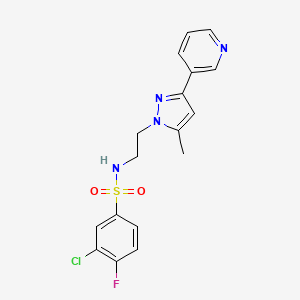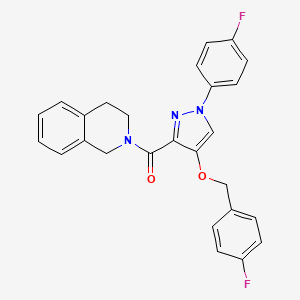
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C26H21F2N3O2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity and Synthesis
Compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone have been synthesized and evaluated for their antitumor activities. For instance, derivatives of 1H-indazol-1-yl(3-fluorophenyl)methanone were synthesized through a condensation process and showed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018). This highlights the interest in exploring similar compounds for antitumor research.
Photochemical Transformations
Another area of research involves the photochemical transformations of compounds that share structural features with the one . Photochemical rearrangement of pyrazolyl-cis-1,2-dibenzoylalkenes, which are structurally related, has been reported, leading to the formation of a mixture of butenoic acid and tetrahydroisoquinoline derivatives under certain conditions (Lohray et al., 1984). Such studies point to the potential utility of similar compounds in developing photochemically active materials or studying photoinduced chemical processes.
Antioxidant Properties
Additionally, compounds with dihydroxyphenyl structures have been synthesized and evaluated for their antioxidant properties. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives showed effective antioxidant power in various assays, indicating that compounds bearing phenolic rings and hydroxyl groups could serve as potent antioxidants (Çetinkaya et al., 2012). This suggests that the compound , if it shares similar functional groups, could potentially exhibit antioxidant activities.
Antimicrobial Activity
The synthesis of fluorine-containing pyrazoles and their evaluation for antimicrobial activity against various bacterial strains and fungi indicate the potential for related compounds to serve as antimicrobial agents. Specifically, certain pyrazole derivatives exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010). This research direction underscores the relevance of exploring similar compounds for their antimicrobial properties.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O2/c27-21-7-5-18(6-8-21)17-33-24-16-31(23-11-9-22(28)10-12-23)29-25(24)26(32)30-14-13-19-3-1-2-4-20(19)15-30/h1-12,16H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJNXZXLMDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

amine hydrochloride](/img/no-structure.png)
![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)
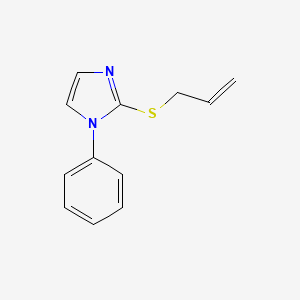

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)
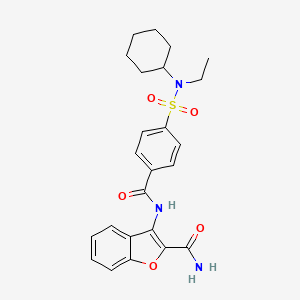
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
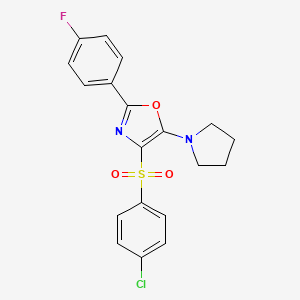
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
